2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2/c1-16-4-3-13-30(14-16)21-12-7-17-5-2-6-20(23(17)29-21)32-15-22(31)28-19-10-8-18(9-11-19)24(25,26)27/h2,5-12,16H,3-4,13-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGNQCOCBYDSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential biological activity. Its structural components include a quinoline moiety, a piperidine ring, and an acetamide group, which may contribute to its interactions with various biological targets. This article reviews the available data on its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 443.5 g/mol. The compound's structure suggests several functional groups that may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₂ |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 921578-37-2 |
Synthesis
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. A common route includes the formation of the quinoline core, followed by the introduction of the piperidine ring and the phenylacetamide group. Catalysts such as palladium are often used to facilitate these reactions, optimizing yield and purity for potential industrial applications.
Pharmacological Research
Research on similar compounds indicates that this compound may exhibit significant biological activity:
- Anti-Cancer Activity : Compounds with structural similarities have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, related quinoline derivatives have been reported to induce apoptosis in MCF cell lines and suppress tumor growth in vivo .
- Anticonvulsant Properties : Similar compounds have been evaluated for anticonvulsant activity, showing varying degrees of effectiveness in animal models . The presence of piperidine and quinoline structures may enhance their affinity for central nervous system targets.
Case Studies
Although direct case studies on this specific compound are scarce, related research provides insights into its potential applications:
- Study on Quinoline Derivatives : A study indicated that quinoline-based compounds can inhibit mTORC1 kinase activity, which is crucial for cell growth and proliferation. This suggests that our compound might also exhibit similar inhibitory effects on key signaling pathways involved in cancer progression .
- Anticonvulsant Activity : Research on N-substituted acetamides has shown that modifications at specific positions can significantly affect anticonvulsant efficacy. The introduction of trifluoromethyl groups has been linked to enhanced lipophilicity and bioavailability, which could improve therapeutic outcomes in seizure disorders .
Comparison with Similar Compounds
Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for this compound?
Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitution, coupling, and purification via chromatography. Key steps include:
- Quinoline core functionalization : Introduce the 3-methylpiperidinyl group via SN2 displacement using 3-methylpiperidine under reflux in anhydrous conditions (e.g., DMF, 80°C, 12 hrs) .
- Acetamide linkage formation : Couple the quinoline intermediate with 4-(trifluoromethyl)aniline using EDC/HOBt as coupling agents in DCM at 0–25°C for 24 hrs .
- Purification : Use gradient normal-phase chromatography (e.g., 100% DCM → 10% MeOH/DCM) to isolate the final product .
Q. Example Reaction Optimization :
- Monitor intermediates via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc).
- Yield improvement: Pre-activate carboxylic acid intermediates with DCC/DMAP before coupling .
Q. How should researchers characterize this compound post-synthesis?
Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm structure using ¹H/¹³C NMR. For example, expect aromatic proton signals at δ 7.8–8.5 ppm (quinoline protons) and δ 7.2–7.6 ppm (trifluoromethylphenyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.1925) .
- HPLC Purity Analysis : Use a C18 column (MeCN/H2O, 70:30) to confirm ≥95% purity .
Q. Example ¹H NMR Data (Analogous Compound) :
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 9.09 | s | Quinoline H |
| 8.48 | d (J=8.8 Hz) | Aromatic H |
| 3.11 | t (J=4.5 Hz) | Piperidinyl H |
Q. What safety protocols are essential during synthesis?
Methodological Answer :
- Handling : Use fume hoods for volatile solvents (e.g., DCM, pyridine).
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Waste Disposal : Quench reactive intermediates (e.g., TMSOTf) with 10% NaHCO₃ before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis?
Methodological Answer : Apply Design of Experiments (DOE) principles:
- Variables : Test temperature (40–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF).
- Response Surface Methodology (RSM) : Use a central composite design to identify optimal conditions .
- Computational Guidance : Employ quantum mechanical calculations (e.g., DFT) to predict transition states and select solvents with low activation energy .
Q. Example DOE Table :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 60 | 100 |
| Catalyst (eq) | 0.2 | 0.8 |
| Solvent | DMF | THF |
Q. How to resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?
Methodological Answer :
- Purity Reassessment : Verify compound integrity via HPLC and HRMS to exclude batch-specific impurities .
- Assay Standardization : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .
- Structural Analogs : Synthesize derivatives (e.g., replacing trifluoromethyl with cyano) to isolate SAR trends .
Q. What computational methods predict this compound’s reactivity or binding modes?
Methodological Answer :
Q. How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer :
Q. Example SAR Design :
| Derivative | R₁ (Piperidinyl) | R₂ (Phenyl) |
|---|---|---|
| 1 | 3-methyl | CF₃ |
| 2 | 3-ethyl | CF₃ |
| 3 | 3-methyl | Cl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
